![molecular formula C23H22ClN5O2 B2754195 9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-69-8](/img/structure/B2754195.png)
9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine derivatives are a class of compounds that have been widely studied due to their biological activities . They are often used in the development of new drugs, especially in the field of antitubercular agents . The compound you mentioned seems to be a specific purine derivative, but without more information, it’s difficult to provide a detailed description.
Synthesis Analysis
The synthesis of purine derivatives often involves reactions with amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixture is then refluxed and allowed to reach room temperature before being precipitated out with water .Molecular Structure Analysis
The molecular structure of purine derivatives can vary greatly depending on the specific substituents attached to the purine ring . Without more specific information about the compound , it’s difficult to provide a detailed molecular structure analysis.Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which they are reacted . For example, they can undergo C-H cyanation through a sequence of reactions involving triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary greatly depending on their specific structure . Without more specific information about the compound , it’s difficult to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Antimalarial Activity
Purine derivatives with a cyano group on their framework have demonstrated antimalarial activity . The 8-cyanated purine structure may play a role in inhibiting the growth of malaria parasites. Researchers continue to explore its potential as an antimalarial drug candidate.
Antitubercular Activity
The presence of a bromine atom in related compounds has been found to favor antitubercular activity . While not directly studied for 8-cyanated purines, this information suggests that further investigation into their potential as antitubercular agents could be valuable.
Cysteine Protease Inhibition
In addition to its antimalarial properties, 8-cyanated purines have been investigated as inhibitors of T. brucei’s cysteine proteases, which are relevant for treating Human African trypanosomiasis . These enzymes play a crucial role in the parasite’s survival, making them attractive drug targets.
Antiviral Activity
Although not explicitly studied for 8-cyanated purines, purine derivatives containing specific moieties have shown antiviral activity . Researchers may explore whether this compound exhibits similar effects against specific viruses.
Transition Metal-Free Cyanation
The direct regioselective C-H cyanation of purines, including 8-cyanated purines, provides a versatile synthetic route. Various functional groups (allyl, alkynyl, ketone, ester, nitro, etc.) can be tolerated as C8 directing groups, allowing for diverse chemical transformations .
Mechanism of Action
The mechanism of action of purine derivatives can vary greatly depending on their specific structure and the biological system in which they are acting . For example, some purine derivatives have been shown to have antitumor activities, potentially through mechanisms involving the inhibition of certain enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)14-11-16-7-3-2-4-8-16)28-13-6-12-27(22(28)25-20)18-10-5-9-17(24)15-18/h2-5,7-10,15H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDXBDWZNPWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
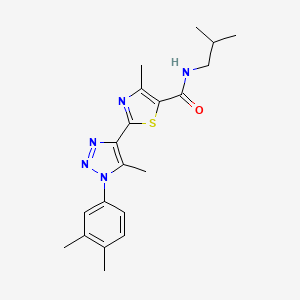
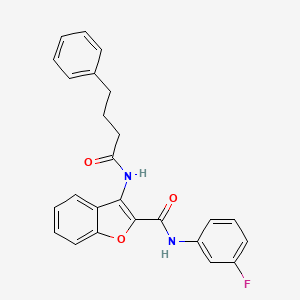
![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)
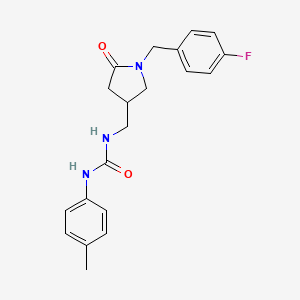
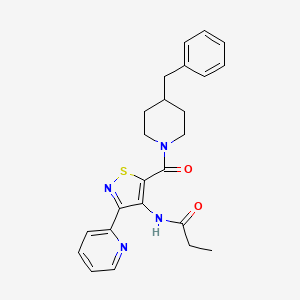
![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)
amine dihydrochloride](/img/structure/B2754124.png)
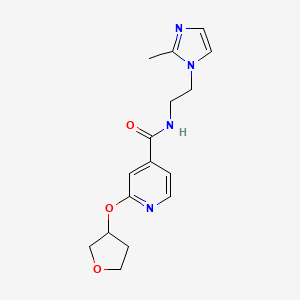

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)
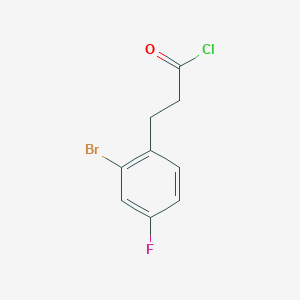
![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)